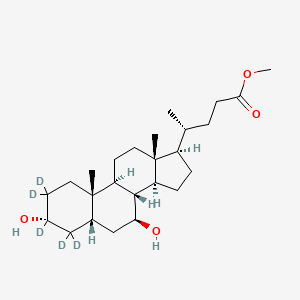
Ursodeoxycholic Acid Methyl Ester-d5
Vue d'ensemble
Description
Ursodeoxycholic Acid Methyl Ester-d5 (UDCA-d5) is a deuterated analogue of Ursodeoxycholic Acid (UDCA), which is a bile acid naturally found in the human body. It is used for research purposes and is a precursor to manufacture UDCA , which is useful for cholesterol gallstone dissolution and as a fish growth promoter .
Synthesis Analysis
The synthesis of UDCA can be achieved through multiple reactions from plant-source dehydroepiandrosterone (DHEA), with a Mistunobu reaction and regioselective allyl oxidation as the key steps . Another method involves multiple reactions from cheap and commercially available bisnoralcohol (BA) . A biological synthesis method is also being developed, which uses free-enzyme catalysis or whole-cell synthesis using inexpensive and readily available chenodeoxycholic acid (CDCA), cholic acid (CA), or lithocholic acid (LCA) as substrates .Molecular Structure Analysis
The molecular formula of UDCA-d5 is C25H37D5O4 . The IUPAC name is methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of UDCA include selective hydrolysis, epimerization of the hydroxy functions (by oxidation and subsequent reduction), and the specific hydroxylation and dehydroxylation of suitable positions in the steroid rings .Physical And Chemical Properties Analysis
UDCA-d5 is soluble in Acetone, Chloroform, and Methanol . It has a molecular weight of 411.63 .Applications De Recherche Scientifique
Anticancer Research
Ursodeoxycholic Acid-d5 Methyl Ester has shown potential in anticancer research , particularly in the study of hepatocellular carcinoma cells . It has been used to create hybrids with other anticancer agents, such as dihydroartemisinin, to enhance their stability and efficacy. These hybrids can induce cell cycle arrest and apoptosis in cancer cells while showing lower cytotoxicity towards normal cells .
Biochemistry Applications
In biochemistry , this compound is utilized for understanding bile acid metabolism and its role in treating hepatobiliary diseases. It serves as a model compound for studying the biological synthesis of UDCA from readily available substrates like chenodeoxycholic acid .
Pharmacology
In pharmacology , Ursodeoxycholic Acid-d5 Methyl Ester is used for Quality Control (QC) and Quality Assurance (QA) during the commercial production of Ursodiol. It’s also involved in the process of Abbreviated New Drug Application (ANDA) filing to the FDA and toxicity studies of drug formulations .
Toxicology
The compound’s role in toxicology includes its use in the treatment and prevention of idiosyncratic drug-induced liver injury. It is part of systematic reviews that assess its efficacy in mitigating liver damage caused by drugs .
Environmental Science
In environmental science , the focus is on the compound’s synthesis and degradation processes. Research in this field aims to develop environmentally friendly and sustainable methods for producing UDCA and its derivatives .
Analytical Chemistry
For analytical chemistry , Ursodeoxycholic Acid-d5 Methyl Ester is significant in the development of analytical methods for bile acids. It’s used as a reference material in chromatography and mass spectrometry to ensure the accuracy and precision of analytical results .
Medicinal Chemistry
In medicinal chemistry , the compound is studied for its therapeutic potential and the design of new drug candidates. It’s a key molecule in the synthesis of drugs that treat liver disorders and gallstones .
Clinical Research
Lastly, in clinical research , Ursodeoxycholic Acid-d5 Methyl Ester is used in the exploration of new treatments for liver diseases and as a potential candidate for cancer therapy due to its ability to regulate oncogenic signaling pathways .
Mécanisme D'action
Target of Action
Ursodeoxycholic Acid-d5 Methyl Ester, also known as Ursodeoxycholic Acid Methyl Ester-d5, primarily targets the liver cells, specifically hepatocytes and cholangiocytes . It exerts anticholestatic effects in various cholestatic disorders . In early-stage primary biliary cirrhosis and primary sclerosing cholangitis, the protection of injured cholangiocytes against the toxic effects of bile acids might prevail .
Mode of Action
Ursodeoxycholic Acid-d5 Methyl Ester works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It inhibits the absorption of cholesterol in the intestine and the secretion of cholesterol into bile, decreasing biliary cholesterol saturation . It also increases bile acid flow and promotes the secretion of bile acids .
Biochemical Pathways
The compound is involved in various biochemical pathways. It exerts hepatoprotective effects by regulating amino acid, flavonoid, and fatty acid metabolic pathways . It also stimulates impaired hepatocellular secretion by mainly post-transcriptional mechanisms, including stimulation of synthesis, targeting, and apical membrane insertion of key transporters .
Pharmacokinetics
It is known that the compound is a precursor to manufacture udca (ursodeoxycholic acid), which is useful in cholesterol gallstone dissolution and fish growth promotion .
Result of Action
The compound has been found to be potent against HepG2 cells, causing G0/G1 arrest and inducing reactive oxygen species (ROS), mitochondrial membrane potential loss, and autophagy, which may in turn lead to apoptosis . It is also more stable than DHA, which in part accounts for the increased anticancer activity .
Safety and Hazards
Orientations Futures
The future directions for UDCA-d5 research could involve the development of microbial transformations or chemoenzymatic procedures for the synthesis of UDCA starting from CA or CDCA . This approach could lead to the development of biotransformations with non-pathogenic, easy-to-manage microorganisms, and their enzymes .
Propriétés
IUPAC Name |
methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21+,23+,24+,25-/m1/s1/i9D2,13D2,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQROVWZGGDYSW-IMKCYHQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)OC)C)C)([2H])[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662226 | |
| Record name | Methyl (3alpha,5beta)-3,7-dihydroxy(2,2,3,4,4-~2~H_5_)cholan-24-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93701-19-0 | |
| Record name | Cholan-24-oic-2,2,3,4,4-d5 acid, 3,7-dihydroxy-, methyl ester, (3α,5β,7β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93701-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3alpha,5beta)-3,7-dihydroxy(2,2,3,4,4-~2~H_5_)cholan-24-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



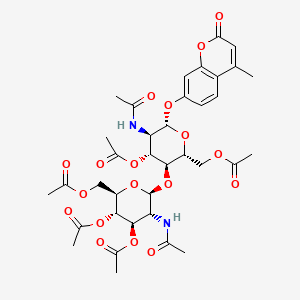
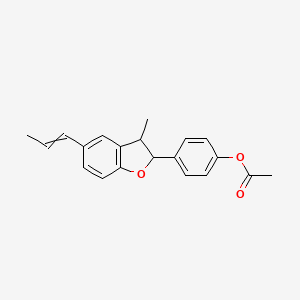
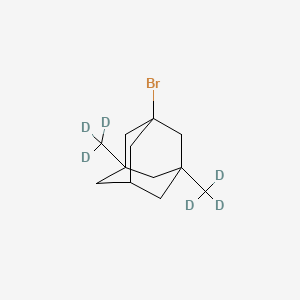




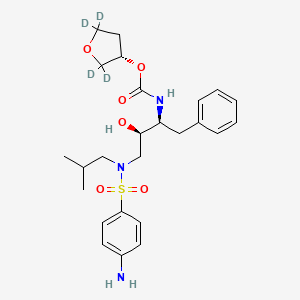

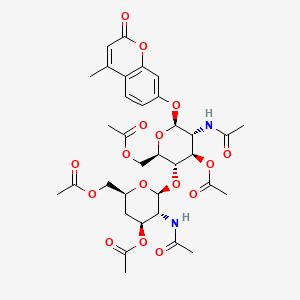
![3-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B562692.png)


![3,5-Pyridinedicarboxylicacid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl1-(phenylmethyl)-3-pyrrolidinyl ester, monohydrochloride, [R-(R*,S*)]-(9CI)](/img/structure/B562695.png)